4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

Catalog No.
S670247
CAS No.
58933-52-1
M.F
C16H15NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

CAS Number

58933-52-1

Product Name

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

QWHYEFZPTSTTSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of approximately 285.29 g/mol, is a compound characterized by its unique structure, which includes a benzyloxycarbonyl group attached to an amino methyl group on a benzoic acid backbone. This compound is often utilized in organic synthesis and pharmaceutical applications due to its functional groups that allow for further chemical modifications.

Synthesis of Peptides and Proteins:

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, also known as Cbz-aminomethyl benzoic acid (Cbz-AMBA), is a valuable intermediate in the synthesis of peptides and proteins. It serves as a protected amino acid building block, where the "Cbz" group (carboxybenzyl) acts as a temporary protecting group for the free amino group (-NH2). This protection allows for selective manipulation of other functional groups within the peptide chain during synthesis. After the desired peptide sequence is assembled, the Cbz group can be removed under specific conditions to reveal the free amino group, generating the final active peptide or protein.

Chemical Modification of Biomolecules:

Cbz-AMBA can also be used for the chemical modification of biomolecules, such as antibodies and enzymes. The Cbz group can be attached to specific sites on the biomolecule, introducing a new functional group that can be further elaborated for various purposes. For example, Cbz-AMBA can be used to introduce a bioconjugation site for attaching fluorescent labels or other functional moieties to biomolecules, enabling their visualization, tracking, or manipulation in biological studies.

Drug Discovery and Development:

Cbz-AMBA has potential applications in drug discovery and development. It can be used to prepare peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides. These peptidomimetics can serve as lead compounds for the development of new drugs with improved potency, selectivity, and pharmacokinetic properties. Additionally, Cbz-AMBA can be used to create libraries of diverse peptide-based compounds for high-throughput screening in drug discovery efforts.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine functionality can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The benzyloxy group may undergo nucleophilic substitution under certain conditions, allowing for the introduction of different substituents.

These reactions highlight the compound's utility in synthesizing more complex molecules.

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid exhibits significant biological activity. It has been noted for its potential role as an intermediate in the synthesis of pharmacologically active compounds, particularly in the development of paclitaxel-camptothecin conjugates, which are relevant in cancer treatment . Additionally, related compounds have been reported to inhibit plasmin and plasminogen, suggesting a hemostatic effect that could be beneficial in managing bleeding disorders .

The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid can be achieved through several methodologies:

  • Direct Amination: The reaction of benzoic acid derivatives with benzyloxycarbonyl amine under controlled conditions.
  • Carbamate Formation: Reacting benzoic acid with benzyloxycarbonyl chloride followed by amination.
  • Multi-step Synthesis: Involves the sequential introduction of functional groups through established organic reactions such as Friedel-Crafts acylation followed by amination.

Each method provides different advantages regarding yield and purity.

This compound finds applications primarily in:

  • Pharmaceutical Chemistry: As an intermediate in drug synthesis, particularly in creating complex molecules for therapeutic use.
  • Research: Utilized in various biochemical assays and studies due to its functional groups that allow for further derivatization.
  • Material Science: Potential applications in developing polymers or materials that require specific functional modifications.

Interaction studies involving 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid focus on its reactivity and compatibility with other biological molecules. Research indicates that it may interact with enzymes involved in fibrinolysis, affecting their activity and potentially modulating physiological processes related to clotting and bleeding . Furthermore, studies on related compounds suggest that the structural features influence binding affinities and biological outcomes.

Several compounds share structural similarities with 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Aminomethylbenzoic AcidC₈H₉NO₂Lacks benzyloxy group; simpler structure
4-(Hydroxy)benzoic AcidC₇H₆O₃Contains hydroxyl instead of amine functionality
4-(Benzyloxy)benzoic AcidC₁₁H₁₂O₃Similar benzyloxy group; lacks amino functionality

Uniqueness

The uniqueness of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid lies in its combination of the benzyloxycarbonyl group and the amino methyl function, which allows for diverse chemical transformations not readily available in simpler analogs. This structural complexity enhances its potential as a versatile building block in medicinal chemistry.

XLogP3

2.5

Wikipedia

4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid

Dates

Modify: 2023-08-15

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